molecular formula C16H20N2O2S B11346752 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide

Cat. No.: B11346752
M. Wt: 304.4 g/mol
InChI Key: CDEIHZVPMUYUPV-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide is a synthetic organic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a benzamide moiety linked to a thiazole ring via an ethyl chain, with a propoxy group attached to the benzene ring. This unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Alkylation: The 2-methylthiazole is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Amidation: The alkylated thiazole is reacted with 4-propoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can be achieved using agents like lithium aluminum hydride, resulting in the formation of dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, often using halogens or nitro groups as substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitro compounds.

Major Products

    Oxidation: Thiazole sulfoxides, thiazole sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazole-containing compounds, its combination of a propoxybenzamide moiety with a thiazole ring linked via an ethyl chain provides a unique scaffold for drug development and other applications.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide

InChI

InChI=1S/C16H20N2O2S/c1-3-10-20-15-6-4-13(5-7-15)16(19)17-9-8-14-11-21-12(2)18-14/h4-7,11H,3,8-10H2,1-2H3,(H,17,19)

InChI Key

CDEIHZVPMUYUPV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C

Origin of Product

United States

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